molecular formula C9H13NO4S B13637296 2-(4-Methoxyphenoxy)ethane-1-sulfonamide

2-(4-Methoxyphenoxy)ethane-1-sulfonamide

Cat. No.: B13637296
M. Wt: 231.27 g/mol
InChI Key: IWMQSKWKLLDEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenoxy)ethane-1-sulfonamide is an organic compound with the molecular formula C9H13NO4S It is characterized by the presence of a methoxyphenyl group attached to an ethane sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)ethane-1-sulfonamide typically involves the reaction of 4-methoxyphenol with ethylene sulfonamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of ethylene sulfonamide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)ethane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenoxy)ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenoxy)ethane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group provides additional sites for chemical modification, making it a versatile compound for various applications .

Biological Activity

2-(4-Methoxyphenoxy)ethane-1-sulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Structural Characteristics

The compound is characterized by a sulfonamide functional group attached to a phenoxyethane structure, with a methoxy group located at the para position of the phenyl ring. This specific configuration is significant as it influences the compound's solubility, stability, and biological interactions.

Research indicates that this compound exhibits significant anti-inflammatory and anti-cancer properties. Its mechanisms of action may involve:

  • Enzyme Inhibition : The compound appears to inhibit specific enzymes involved in inflammatory pathways and tumor progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Receptor Interaction : It may bind to various receptors, modulating their activity and leading to therapeutic effects against diseases such as cancer.

Biological Activity Data

Recent studies have highlighted the compound's activity against various cancer cell lines. The following table summarizes key findings from research on its biological activity:

Cell Line IC50 (µM) Mechanism of Action
OVCAR-4 (ovarian cancer)5.67 ± 0.57Cell cycle arrest in S phase
Huh7 (hepatocellular carcinoma)3.84 ± 0.54Induction of apoptosis
MCF-7 (breast cancer)0.56 ± 0.01Inhibition of HDAC activity
HT-29 (colon cancer)0.021 ± 0.03Disruption of microtubule dynamics

These findings suggest that the compound's effectiveness varies across different cancer types, with notable potency against hepatocellular carcinoma and breast cancer.

Case Studies and Research Findings

  • Anti-Cancer Activity : In a study focusing on the anti-cancer potential of derivatives bearing a phenoxy group, it was found that modifications to the phenyl ring significantly impacted biological activity. The presence of electron-donating groups like methoxy in the para position enhanced the compound’s efficacy against various cancer cell lines .
  • Cell Cycle Arrest : The compound was shown to induce cell cycle arrest at specific phases (G1 or G2/M), leading to apoptosis in a dose-dependent manner. This effect was particularly pronounced in studies involving hepatocellular carcinoma cell lines .
  • Molecular Docking Studies : Computational studies have suggested that this compound interacts favorably with key molecular targets involved in cancer progression, supporting its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
N-cyclopentyl-2-(4-methoxyphenoxy)propanamideSimilar phenoxy groupDifferent alkyl chain length affecting properties
N-cyclopentyl-3-hydroxy-4-methoxybenzamideHydroxyl substitution on benzenePotentially different biological activity
1,2-Bis(4-methoxyphenoxy)ethaneTwo methoxy-substituted phenol unitsHigher symmetry and different physical properties

The distinct combination of functional groups in this compound may confer enhanced stability and selectivity in biological interactions compared to similar compounds.

Properties

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

IUPAC Name

2-(4-methoxyphenoxy)ethanesulfonamide

InChI

InChI=1S/C9H13NO4S/c1-13-8-2-4-9(5-3-8)14-6-7-15(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12)

InChI Key

IWMQSKWKLLDEEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCS(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.